molecular formula C14H15BrN2O2 B2984477 ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 957044-07-4

ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B2984477
CAS RN: 957044-07-4
M. Wt: 323.19
InChI Key: TVYMLUPWSRLVRO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)acetamide is a compound that has a similar structure . It has an empirical formula of C10H12BrNO and a molecular weight of 242.11 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For similar compounds, reactions may involve electrophilic substitution or elimination reactions .

Scientific Research Applications

Synthetic Applications in Radical Cyclisation

Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is utilized in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization. This process involves using 2-(2-Bromophenyl)ethyl groups as building blocks, which are effective for cyclisation onto azoles like imidazoles, pyrroles, indoles, and pyrazoles. The technique involves alkylating azoles to create radical precursors, followed by cyclization to yield new 6-membered rings attached to the azoles. Such processes are significant for creating complex molecular structures in pharmaceutical research and chemical synthesis (Allin et al., 2005).

Development of Antimicrobial Agents

A derivative of this compound, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, has been evaluated for antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, showing promising results as a potential antimicrobial agent (Radwan et al., 2014).

Potential in Nonlinear Optical Materials

Research into the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates reveals potential applications in optical limiting. Compounds like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate have been identified as candidates for optical limiting applications, indicating their use in the development of materials for photonic and optoelectronic technologies (Chandrakantha et al., 2013).

Use in Crystallography and Molecular Structure Analysis

This compound and its derivatives are also significant in crystallography and molecular structure analysis. Research in this area focuses on understanding the molecular and crystal structures of these compounds, which is crucial for the development of new materials and drugs. Studies involve techniques like X-ray crystallography, NMR spectroscopy, and computational methods to analyze the molecular structure and properties (Viveka et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For similar compounds, reactions may involve electrophilic substitution or elimination reactions .

Safety and Hazards

The safety and hazards of a compound depend on its structure and how it is handled. For Ethyl 2-(2-bromophenyl)acetamide, it is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

properties

IUPAC Name

ethyl 1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYMLUPWSRLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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